Cas no 2757082-69-0 ((R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole)

(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole structure
2757082-69-0 structure
Product name:(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
CAS No:2757082-69-0
MF:C17H13N3O
MW:275.304623365402
CID:5085665
PubChem ID:155290011

(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Chemical and Physical Properties

Names and Identifiers

    • BS-46295
    • 2757082-69-0
    • (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
    • 2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,8-naphthyridine
    • (4R)-2-(1,8-naphthyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
    • F73058
    • Inchi: 1S/C17H13N3O/c1-2-5-12(6-3-1)15-11-21-17(20-15)14-9-8-13-7-4-10-18-16(13)19-14/h1-10,15H,11H2/t15-/m0/s1
    • InChI Key: ODFMTYMZEIXBHW-HNNXBMFYSA-N
    • SMILES: N1C2C(=CC=CN=2)C=CC=1C1=N[C@H](C2=CC=CC=C2)CO1

Computed Properties

  • Exact Mass: 275.105862047g/mol
  • Monoisotopic Mass: 275.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 47.4Ų

(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1243155-100mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
100mg
$185 2024-06-05
eNovation Chemicals LLC
Y1243155-1g
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
1g
$695 2025-02-25
eNovation Chemicals LLC
Y1243155-250mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
250mg
$250 2024-06-05
Ambeed
A1353074-100mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
100mg
$150.0 2025-02-26
Ambeed
A1353074-250mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
250mg
$255.0 2025-02-26
eNovation Chemicals LLC
Y1243155-1g
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
1g
$730 2024-06-05
1PlusChem
1P01XCXY-100mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
100mg
$120.00 2024-05-07
Aaron
AR01XD6A-1g
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
1g
$715.00 2025-02-12
eNovation Chemicals LLC
Y1243155-1g
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
1g
$695 2025-02-20
eNovation Chemicals LLC
Y1243155-250mg
(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
2757082-69-0 98%
250mg
$235 2025-02-20

Additional information on (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Introduction to (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS No. 2757082-69-0)

The compound (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, identified by its CAS number 2757082-69-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The combination of a naphthyridine core and an oxazole ring provides a versatile scaffold that has been explored in various drug discovery initiatives.

Naphthyridine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chiral center at the (R)-configuration in this compound adds another layer of complexity, making it a subject of interest for researchers aiming to develop enantiomerically pure drugs. This specificity is crucial in pharmaceutical development, as it can significantly influence the efficacy and safety profiles of a drug candidate.

Recent studies have highlighted the importance of oxazole-containing compounds in medicinal chemistry. Oxazoles are heterocyclic structures that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The integration of an oxazole ring with a naphthyridine moiety in (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole creates a promising candidate for further investigation.

The structural motif of this compound suggests potential interactions with various biological targets. For instance, the naphthyridine portion can engage with enzymes and receptors involved in metabolic pathways, while the phenyl group may enhance binding affinity through hydrophobic interactions. These characteristics make it an attractive scaffold for designing novel therapeutic agents.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). Naphthyridine derivatives have shown promise in this area due to their ability to disrupt or stabilize protein complexes. The oxazole ring further enhances this potential by providing additional binding pockets or functional groups that can interact with target proteins.

Computational studies have been instrumental in understanding the binding modes of (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole with various biological targets. Molecular docking simulations have revealed that this compound can effectively bind to enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. These findings align with recent experimental data demonstrating the inhibitory activity of related naphthyridine derivatives against these targets.

Additionally, the chirality of the compound plays a critical role in its biological activity. Enantiomers can exhibit vastly different pharmacological properties due to their distinct interactions with biological systems. The (R)-configuration in this molecule has been chosen based on preliminary studies indicating enhanced potency and selectivity compared to its enantiomer. This underscores the importance of stereochemical control in drug design.

The synthesis of (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired enantiomeric excess. These methods not only improve efficiency but also enhance scalability for potential industrial production.

Preliminary pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results suggest that it exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development. However, additional studies are needed to fully characterize its pharmacokinetic profile.

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole against various cell lines. These experiments have revealed promising activity against certain cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity is a desirable characteristic for any potential anticancer drug.

Furthermore, the compound has shown potential in preclinical models as an inhibitor of specific signaling pathways implicated in diseases such as cancer and inflammation. By modulating these pathways, it may be possible to develop treatments that address multiple disease mechanisms simultaneously.

The development of new therapeutic agents is often hampered by challenges such as drug resistance and off-target effects. However, compounds like (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole offer a fresh perspective by combining multiple pharmacophoric elements into a single molecule. This approach can lead to more robust and versatile drugs with improved therapeutic outcomes.

As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like this one will play an increasingly important role in drug discovery efforts. Their unique structural features and potential therapeutic applications make them valuable tools for developing innovative treatments.

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Amadis Chemical Company Limited
(CAS:2757082-69-0)(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
A1010933
Purity:99%/99%
Quantity:250mg/1g
Price ($):230.0/734.0